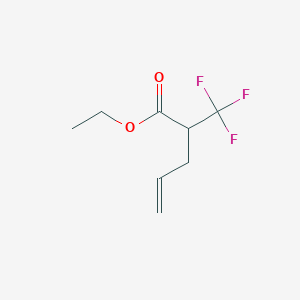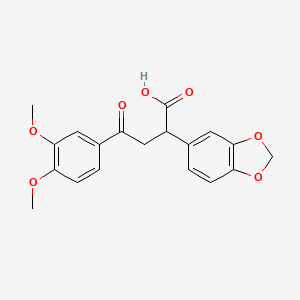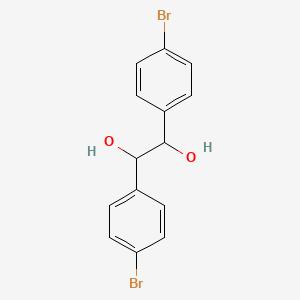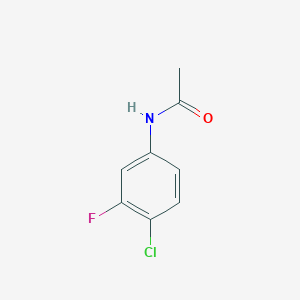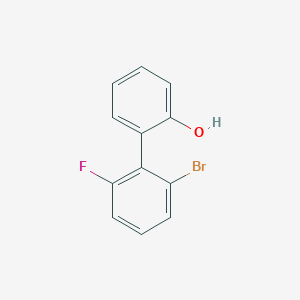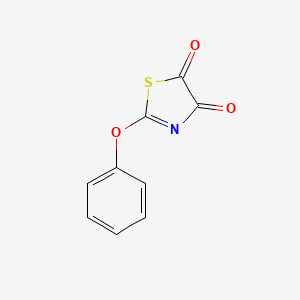
1,1'-(e)-Diazene-1,2-diyldicyclobutanecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(e)-Diazene-1,2-diyldicyclobutanecarbonitrile is a unique organic compound characterized by its diazene (N=N) linkage and cyclobutane rings
Preparation Methods
The synthesis of 1,1’-(e)-Diazene-1,2-diyldicyclobutanecarbonitrile typically involves the following steps:
Cyclobutane Formation: The initial step involves the formation of cyclobutane rings through [2+2] cycloaddition reactions of alkenes.
Diazene Linkage Formation: The diazene linkage is introduced by reacting cyclobutane derivatives with diazonium salts under controlled conditions.
Nitrile Group Introduction:
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1,1’-(e)-Diazene-1,2-diyldicyclobutanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the diazene linkage to amines.
Substitution: The nitrile groups can undergo nucleophilic substitution reactions with reagents like Grignard reagents, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium, and temperature control to ensure selective and efficient transformations.
Scientific Research Applications
1,1’-(e)-Diazene-1,2-diyldicyclobutanecarbonitrile has several scientific research applications:
Chemistry: It serves as a building block for synthesizing complex organic molecules and polymers.
Biology: The compound is used in studying enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the production of advanced materials with specific properties, such as high strength and thermal stability.
Mechanism of Action
The mechanism of action of 1,1’-(e)-Diazene-1,2-diyldicyclobutanecarbonitrile involves its interaction with molecular targets through its diazene and nitrile functional groups. These interactions can lead to the formation of reactive intermediates, which can further react with biological molecules, affecting various pathways and processes.
Comparison with Similar Compounds
1,1’-(e)-Diazene-1,2-diyldicyclobutanecarbonitrile can be compared with similar compounds such as:
1,1’-Diazene-1,2-diyldicyclopropanecarbonitrile: Similar structure but with cyclopropane rings, leading to different reactivity and stability.
1,1’-Diazene-1,2-diyldicyclopentanecarbonitrile: Contains cyclopentane rings, which may affect its chemical properties and applications.
Properties
CAS No. |
30124-69-7 |
|---|---|
Molecular Formula |
C10H12N4 |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
1-[(1-cyanocyclobutyl)diazenyl]cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C10H12N4/c11-7-9(3-1-4-9)13-14-10(8-12)5-2-6-10/h1-6H2 |
InChI Key |
MSYZEPKKOAEGRR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C#N)N=NC2(CCC2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


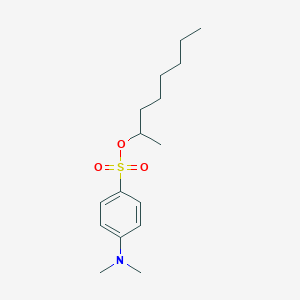
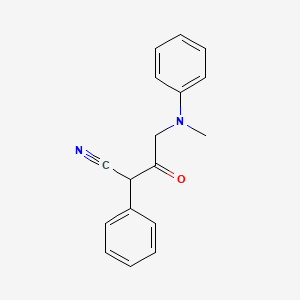
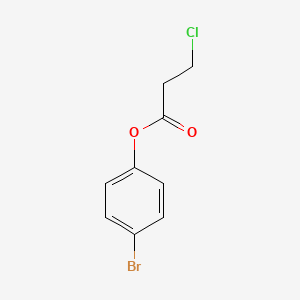
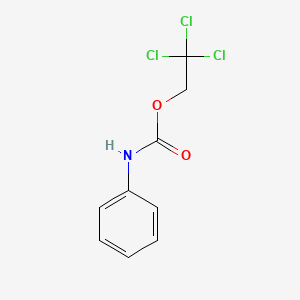
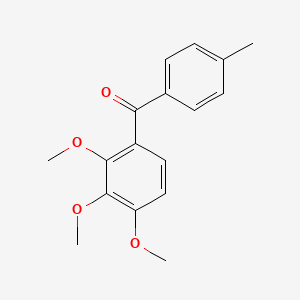
![6-[2-(4-Fluorophenyl)ethenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B13993048.png)
